Trifluoro(isothiocyanato)methane
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Overview
Description
Trifluoro(isothiocyanato)methane is a chemical compound with the molecular formula CF3NCS It is characterized by the presence of both trifluoromethyl and isothiocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoro(isothiocyanato)methane can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl iodide with potassium thiocyanate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Trifluoro(isothiocyanato)methane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can yield trifluoromethylated thioureas, while reactions with alcohols can produce trifluoromethylated carbamates .
Scientific Research Applications
Trifluoro(isothiocyanato)methane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which trifluoro(isothiocyanato)methane exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Trifluoromethyl Isocyanate (CF3NCO): Similar in structure but with an isocyanate group instead of an isothiocyanate group.
Trifluoromethyl Thiocyanate (CF3SCN): Contains a thiocyanate group instead of an isothiocyanate group.
Properties
CAS No. |
1656-56-0 |
---|---|
Molecular Formula |
C2F3NS |
Molecular Weight |
127.09 g/mol |
IUPAC Name |
trifluoro(isothiocyanato)methane |
InChI |
InChI=1S/C2F3NS/c3-2(4,5)6-1-7 |
InChI Key |
OPXXQRJHOXRPSF-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(F)(F)F)=S |
Origin of Product |
United States |
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